Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a benzothiazole ring fused with a pyrimidine and azetidine moiety, making it a unique structure with potential biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Pyrimidine, another component of the compound, is an integral part of DNA and RNA, which imparts diverse pharmacological properties .
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
A compound with a similar structure was found to have highly favorable physicochemical and admet properties, leading to a predicted low oral dose in humans .
Result of Action
Compounds with similar structures have demonstrated significant antiviral and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which is then coupled with a pyrimidine derivative. The azetidine ring is introduced through a cyclization reaction. The final product is purified using chromatographic techniques and characterized by spectroscopic methods such as IR, NMR, and mass spectrometry .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiazole and pyrimidine rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazol-2-yl derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.
Pyrimidin-2-yl derivatives: Compounds with the pyrimidine ring are known for their medicinal properties.
Azetidin-1-yl derivatives: Azetidine-containing compounds are explored for their pharmacological potential
Uniqueness
Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is unique due to its combination of three distinct pharmacophores in a single molecule. This structural complexity enhances its potential for diverse biological activities and makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-14(10-2-3-12-13(6-10)22-9-18-12)20-7-11(8-20)19-15-16-4-1-5-17-15/h1-6,9,11H,7-8H2,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZKXHJOMDIXCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)NC4=NC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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